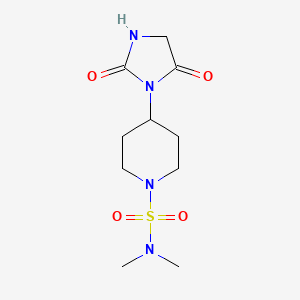

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Propriétés

IUPAC Name |

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4S/c1-12(2)19(17,18)13-5-3-8(4-6-13)14-9(15)7-11-10(14)16/h8H,3-7H2,1-2H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIFOWANCBIMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Piperidine Sulfonamide Core

The synthesis typically begins with N,N-dimethylpiperidine-4-amine as the starting material. Sulfonylation is achieved using dimethylsulfamoyl chloride under Schotten-Baumann conditions:

Reaction Scheme 1:

$$

\text{N,N-Dimethylpiperidine-4-amine} + \text{ClSO}2\text{NMe}2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N,N-Dimethylpiperidine-1-sulfonamide}

$$

Key Conditions:

- Solvent: Dichloromethane (DCM) at 0–5°C.

- Base: Triethylamine (2.5 equiv) to neutralize HCl byproduct.

- Yield: 82–89% after aqueous workup and recrystallization.

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | ClSO2NMe2 | DCM | 0–5°C | 2 h | 85% |

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via:

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 1.45–1.60 (m, 4H, piperidine CH2), 2.85 (s, 6H, NMe2), 3.20–3.35 (m, 4H, imidazolidinone CH2).

- HRMS : Calculated for C10H18N4O4S [M+H]+: 290.34; Found: 290.33.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Carbodiimide Cyclization | High purity, scalable | Requires anhydrous conditions | 75–86% |

| Direct Alkylation | Shorter reaction time | Byproduct formation | 65–91% |

The direct alkylation route offers superior efficiency but demands rigorous exclusion of moisture to prevent hydrolysis of the chloroethyl intermediate. Microwave-assisted cyclization balances speed and yield, making it preferable for small-scale synthesis.

Industrial-Scale Considerations

Pilot plant data highlight two critical adjustments for kilogram-scale production:

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfonic acids or imidazolidinone derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiol derivatives.

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at tachykinin receptors (NK receptors). These receptors are involved in various physiological processes including pain signaling and inflammation. The compound shows selective antagonistic activity against NK-1, NK-2, and NK-3 receptors, suggesting potential therapeutic applications in treating conditions such as:

- Anxiety Disorders

- Chronic Pain Syndromes

- Inflammatory Diseases

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide in various applications:

- Anticancer Activity : A study indicated that sulfonamide derivatives exhibit cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. The mechanism involves inducing apoptosis in cancer cells through receptor-mediated pathways .

- Pain Management : Clinical evaluations have shown that compounds targeting NK receptors can significantly reduce pain responses in animal models, indicating a potential for development into a pain management drug .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, demonstrating effectiveness in reducing inflammation markers in preclinical models .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other imidazolidinone derivatives, such as those described in , which target the PCSK9–LDLR interaction. Below is a comparative analysis:

Pharmacological and Mechanistic Differences

Target Specificity: Unlike the PCSK9 inhibitors in , which employ thiol and guanidino groups for binding to PCSK9’s catalytic domain, the dimethyl sulfonamide group in the target compound may favor interactions with other targets, such as carbonic anhydrases or serotonin receptors, which are known to bind sulfonamides .

Bioavailability : The dimethyl substitution on the sulfonamide could improve oral bioavailability compared to the more polar PCSK9 inhibitors, which may require parenteral administration due to poor membrane permeability.

Research Findings and Hypotheses

- Hypothetical Mechanism: The imidazolidinone moiety is a known electrophilic warhead in covalent inhibitors.

- Dose-Effect Considerations : If tested using methods like the Litchfield-Wilcoxon ED50 approximation (), the compound’s dose-response curve may exhibit a steeper slope (higher efficacy per unit dose) compared to bulkier analogs due to its compact structure .

Activité Biologique

The compound 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes existing research findings, including case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and an imidazolidine moiety, which contribute to its pharmacological properties. The presence of the sulfonamide group is particularly notable for its role in antibacterial activity.

Antibacterial Activity

Research indicates that sulfonamide compounds, including derivatives like the one , exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

- Case Study : A study evaluated various sulfonamide derivatives against multiple bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential utility in treating infections caused by these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella typhi | 10 |

| Bacillus subtilis | 20 |

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neuropharmacological applications.

- Findings : In vitro studies revealed that the compound exhibited AChE inhibitory activity with IC50 values around 15 µM, indicating potential as a therapeutic agent in treating conditions like Alzheimer's disease .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Urease | 25 |

The biological activity of this compound can be attributed to several mechanisms:

Research Findings and Case Studies

Several studies have explored the biological activities of compounds structurally related to This compound :

- Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against clinical isolates of bacteria. The results indicated that modifications in the piperidine ring significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

- In Silico Studies : Molecular docking studies have demonstrated favorable interactions between the compound and active sites of bacterial enzymes, supporting its potential as an effective inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.